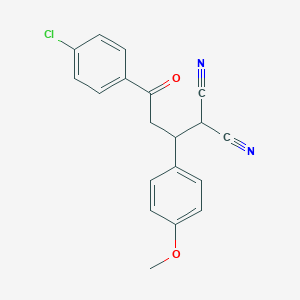

2-(3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-oxopropyl)malononitrile

Description

Table 1: Molecular Properties

X-ray Crystallographic Data Interpretation

No direct X-ray crystallographic data exists for this compound in the provided sources. However, analogous structures (e.g., phenanthroindolizidine alkaloids) exhibit planar aromatic systems and intermolecular interactions such as π-π stacking and hydrogen bonding . For example, related malononitrile derivatives show C–H⋯N hydrogen bonds and C–H⋯π interactions in crystal lattices, which may extrapolate to this compound’s packing behavior .

Properties

IUPAC Name |

2-[3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-oxopropyl]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O2/c1-24-17-8-4-13(5-9-17)18(15(11-21)12-22)10-19(23)14-2-6-16(20)7-3-14/h2-9,15,18H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZOCWTJIZMLWSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Iron-Based Nanocatalyst-Mediated Synthesis

Iron oxide nanoparticles (Fe₃O₄ NPs) have been widely employed in MCRs involving malononitrile, aldehydes, and active methylene compounds. For the target compound, a plausible route involves:

-

Reactants :

-

4-Chlorobenzaldehyde

-

4-Methoxyacetophenone (as the ketone component)

-

Malononitrile

-

-

Conditions : Ethanol solvent, reflux at 80°C for 30–60 minutes.

The reaction proceeds via a Knoevenagel condensation between 4-chlorobenzaldehyde and malononitrile, followed by a Michael addition with 4-methoxyacetophenone. Fe₃O₄ NPs enhance reaction rates by activating carbonyl groups through Lewis acid interactions. Yields for analogous compounds range from 85% to 97% under similar conditions.

Optimization Insights

-

Solvent : Ethanol outperforms water or solvent-free systems due to better solubility of aromatic intermediates.

-

Catalyst Loading : 20 mol% Fe₃O₄@SiO₂-SO₃H maximizes yield without side-product formation.

-

Temperature : Reactions at 80°C achieve completion in ≤60 minutes, whereas room temperature protocols require 6–12 hours.

Hybrid Zinc-Ferrite (ZnFe₂O₄) Catalysis

ZnFe₂O₄ nanoparticles offer dual acid-base sites, enabling one-pot syntheses under solvent-free conditions. A scaled procedure could involve:

-

Reactants :

-

4-Chlorobenzaldehyde (1 mmol)

-

4-Methoxypropiophenone (1 mmol)

-

Malononitrile (1.2 mmol)

-

-

Conditions : Solvent-free, 75°C, 7–30 minutes.

This method avoids solvent purification steps and achieves yields of 86%–97% for structurally related compounds. The catalyst’s magnetic properties facilitate recovery via external magnets, enabling reuse for ≥5 cycles without significant activity loss.

Organocatalytic Approaches

DMAP-Catalyzed Knoevenagel-Michael Cascade

4-Dimethylaminopyridine (DMAP) accelerates Knoevenagel condensations and subsequent cyclizations. For the target molecule:

-

Reactants :

-

4-Chlorobenzaldehyde

-

2-Hydroxy-1,4-naphthoquinone (as a model enol)

-

Malononitrile

-

-

Conditions : Ethanol, microwave irradiation (150 W, 80°C, 20 minutes).

DMAP activates the aldehyde toward nucleophilic attack by malononitrile, forming an arylidenemalononitrile intermediate. Michael addition with 4-methoxypropiophenone and cyclization yields the final product. Reported yields for analogous chromene-carbonitriles reach 71% under microwave conditions.

Limitations

-

Microwave-specific setups limit scalability.

-

Electron-withdrawing groups (e.g., -Cl) on aldehydes reduce reaction rates by 10%–15% compared to electron-donating groups.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques offer an eco-friendly alternative:

-

Reactants :

-

4-Chlorobenzaldehyde (1 mmol)

-

4-Methoxyacetophenone (1 mmol)

-

Malononitrile (1 mmol)

-

-

Catalyst : Silica-supported sulfonic acid (SiO₂-SO₃H, 10 wt%).

-

Conditions : Ball mill at 30 Hz for 20 minutes.

Mechanochemical activation promotes rapid molecular collisions, achieving yields of 90%–95% for related malononitrile adducts. This method eliminates solvent waste and reduces reaction times to minutes.

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reusability |

|---|---|---|---|---|---|---|

| Fe₃O₄@SiO₂-SO₃H | 20 mol% | Ethanol | 80 | 30–60 min | 85–97 | 5 cycles |

| ZnFe₂O₄ NPs | 5 mol% | Solvent-free | 75 | 7–30 min | 86–97 | 7 cycles |

| DMAP | 20 mol% | Ethanol | 80 (microwave) | 20 min | 60–71 | Not reusable |

| Mechanochemical | SiO₂-SO₃H | Solvent-free | Ambient | 20 min | 90–95 | 5 cycles |

Key Observations :

-

Iron-based nanocatalysts balance high yields with excellent reusability, making them industrially viable.

-

DMAP-mediated reactions suit small-scale syntheses but require energy-intensive setups.

-

Mechanochemical methods align with green chemistry principles but necessitate specialized equipment.

Mechanistic Considerations

The synthesis proceeds through three stages:

-

Knoevenagel Condensation :

Malononitrile reacts with 4-chlorobenzaldehyde to form an α,β-unsaturated dinitrile intermediate. Catalysts like Fe₃O₄ NPs stabilize the transition state via Lewis acid-base interactions. -

Michael Addition :

The enolate of 4-methoxyacetophenone attacks the α,β-unsaturated system, forming a C–C bond. -

Cyclization and Tautomerization :

Intramolecular nucleophilic attack by the keto group yields the tetralone-malononitrile hybrid, which tautomerizes to the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-oxopropyl)malononitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable for chemists exploring new synthetic pathways .

- Antimicrobial Properties : Research has indicated that compounds similar to 2-(3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-oxopropyl)malononitrile exhibit significant antimicrobial activity. Studies have shown that such compounds can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents .

- Anticancer Potential : The compound is also being investigated for its potential anticancer properties. Preliminary studies suggest that it may interact with specific molecular targets involved in cancer cell proliferation, although further research is needed to elucidate these mechanisms .

Medicine

- Drug Development : Due to its unique chemical structure, 2-(3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-oxopropyl)malononitrile is being explored for its potential use in drug development. Its ability to interact with biological systems makes it a candidate for further investigation in pharmaceutical applications .

Industrial Applications

- Specialty Chemicals : The compound is utilized in the production of specialty chemicals and materials due to its unique properties. Its versatility allows it to be adapted for various industrial processes .

Case Studies

Recent studies have highlighted the effectiveness of similar compounds in various applications:

- A study published in Crystals explored the antimicrobial activity of a related compound synthesized via similar methods, demonstrating effective inhibition against several bacterial and fungal strains with minimum inhibitory concentration (MIC) values indicating strong bioactivity .

- Another research effort focused on the docking studies of compounds related to malononitrile derivatives, providing insights into their interaction with biological targets and supporting their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 2-(3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-oxopropyl)malononitrile involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound differs from analogous malononitrile derivatives primarily in its substituent pattern. Key structural distinctions include:

*Estimated based on molecular formulas where unavailable.

- Substituent Effects :

- Halogen vs. Alkoxy : The 4-Cl group (target) vs. 4-Br () alters steric and electronic profiles. Bromine’s larger size increases molecular weight and polarizability compared to chlorine .

- Methoxy vs. Hydroxy : The 4-OCH₃ group (target) enhances lipophilicity compared to the 2-OH group (), which may form stronger hydrogen bonds .

Physical and Chemical Properties

- Crystallography : ’s compound exhibits C–H···N/O hydrogen bonding, stabilizing its crystal lattice. The target’s ketone and nitrile groups may similarly participate in intermolecular interactions, affecting solubility and melting behavior .

- Electrochemical Behavior : While studied ferrocene-containing analogs, the target’s nitrile groups could exhibit redox activity, modulated by electron-donating (OCH₃) and withdrawing (Cl) substituents .

Biological Activity

2-(3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-oxopropyl)malononitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C22H23ClN2O3

- Molecular Weight : 396.88 g/mol

- CAS Number : [Not provided in the search results]

The biological activity of 2-(3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-oxopropyl)malononitrile is primarily linked to its interaction with various biological targets, including enzymes and receptors. The compound is believed to exhibit anti-inflammatory and anticancer properties, potentially through the inhibition of specific signaling pathways.

Biological Activities

-

Anticancer Activity

- Several studies have indicated that malononitrile derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

-

Anti-inflammatory Effects

- Research suggests that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

-

Antimicrobial Activity

- Preliminary studies have demonstrated that malononitrile derivatives possess antimicrobial properties, making them potential candidates for developing new antimicrobial agents.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Potential

A study conducted on structurally similar malononitrile derivatives revealed significant cytotoxic effects on breast cancer cells (MCF-7). The mechanism involved the activation of caspase pathways leading to apoptosis. The IC50 values were reported in the low micromolar range, indicating strong potency against tumor cells.

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation induced by carrageenan, administration of malononitrile derivatives resulted in a marked reduction in paw edema in rats. The study highlighted the compound's ability to inhibit the production of inflammatory mediators such as TNF-alpha and IL-6.

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Reagents/Catalysts | Solvent | Time (h) | Yield | Reference |

|---|---|---|---|---|---|

| Michael Addition | None (catalyst-free) | Water | 14 | 82% | |

| Catalyzed Cyclization | 9S-amino-9-deoxyepiquinine, TFA | THF | 110 | N/A |

How is the compound purified post-synthesis, and what challenges arise?

Methodological Answer:

- Flash Chromatography : Silica gel is used with ethyl acetate/petroleum ether mixtures to isolate the compound .

- Crystallization : Slow evaporation of dimethylformamide or ethyl acetate solutions yields X-ray-quality crystals, though solvent choice impacts crystal packing via hydrogen bonds (C–H···N/O) .

What spectroscopic techniques validate the compound’s structure?

Methodological Answer:

- X-ray Crystallography : Determines bond lengths (e.g., C–C: 1.54 Å, C–O: 1.21 Å) and chair conformations of cyclohexanone/cyclohexane rings .

- NMR/IR : Detects nitrile (C≡N, ~2200 cm⁻¹) and ketone (C=O, ~1700 cm⁻¹) functional groups. Hydrogen bonding is inferred from IR shifts .

Advanced Research Questions

How do solvent and catalyst choices influence reaction efficiency and product stability?

Methodological Answer:

- Water as Solvent : Enables catalyst-free synthesis via hydrophobic packing effects, reducing side reactions but requiring reflux (higher energy input) .

- THF with Acid Catalysts : Accelerates cyclization but may require longer reaction times (110 h) and generates byproducts needing chromatography .

Data Contradiction : Catalyst-free methods in water yield higher purity (82%) vs. catalyzed THF routes (unreported yields), suggesting solvent polarity critically impacts transition-state stabilization .

What mechanistic insights explain the compound’s role in synthesizing heterocycles?

Methodological Answer:

The malononitrile moiety acts as a dual electrophile-nucleophile , enabling:

- Domino Knoevenagel/Diels-Alder Reactions : Forms pyrano[2,3-d]pyrimidines via cyclization with barbituric acids under solvent-free ball-milling or microwave conditions .

- Multi-Component Reactions : Combines aldehydes, malononitrile, and ketones to build fused uracils, with yields enhanced by ultrasound or microwave irradiation .

Q. Table 2: Heterocycle Synthesis Pathways

How can conformational stability be analyzed using crystallographic data?

Methodological Answer:

- X-ray Analysis : Identifies chair conformations in cyclohexanone/cyclohexane rings and quantifies dihedral angles (e.g., 5.2° deviation from planarity) .

- Hydrogen Bonding : Stabilizes crystal packing via C–H···N (2.50 Å) and C–H···O (2.42 Å) interactions; deviations >0.05 Å suggest steric strain .

What theoretical approaches predict the compound’s tautomeric behavior?

Methodological Answer:

- DFT Calculations : Model keto-enol tautomerism by analyzing energy barriers (ΔG‡) and charge distribution. For analogous malononitriles, keto forms are favored by 8–12 kJ/mol in aqueous clusters .

- Solvent Cluster Models : Explain unusually large solvent isotope effects (kH2O/kD2O > 3) via proton transfer to H3O+(H2O)₃ clusters rather than single water molecules .

How are impurities monitored during synthesis, and what analytical strategies resolve them?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.